molecular formula C5H11NO2 B555821 L-Leucine-15N CAS No. 59935-31-8

L-Leucine-15N

Cat. No.: B555821
CAS No.: 59935-31-8
M. Wt: 132.17 g/mol
InChI Key: KZSNJWFQEVHDMF-JGTYJTGKSA-N
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Description

L-Leucine-15N, also known as L-leucine labeled with nitrogen-15, is a stable isotope-labeled amino acid. It is commonly used in various scientific research fields, including chemistry, biology, and medicine, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine-15N typically involves the incorporation of nitrogen-15 into the leucine molecule. One common method is the use of [3-2H] 13C α-ketoisovalerate to introduce (1H-δ methyl)-leucine into 15N-, 13C-, 2H-labeled proteins . This method ensures a high level of incorporation of the nitrogen-15 isotope into the leucine molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for cost-effectiveness and high yield, ensuring that the final product meets the required purity and isotopic enrichment standards .

Chemical Reactions Analysis

Types of Reactions

L-Leucine-15N can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted leucine derivatives. These products are often used in further research and applications.

Mechanism of Action

L-Leucine-15N exerts its effects primarily through its incorporation into proteins and peptides. The nitrogen-15 label allows for detailed studies of protein structure and function using NMR spectroscopy. The compound interacts with various molecular targets, including enzymes and receptors, and participates in metabolic pathways such as the mechanistic target of rapamycin (mTOR) signaling pathway .

Comparison with Similar Compounds

Similar Compounds

    H-[13C]Leu-OH: L-leucine labeled with carbon-13.

    H-[2H]Leu-OH: L-leucine labeled with deuterium.

    H-[13C, 15N]Leu-OH: L-leucine labeled with both carbon-13 and nitrogen-15.

Uniqueness

L-Leucine-15N is unique due to its nitrogen-15 label, which provides specific advantages in NMR studies. The nitrogen-15 isotope has a lower natural abundance and different nuclear properties compared to other isotopes, making it particularly useful for detailed structural and dynamic studies of proteins and other biomolecules .

Properties

IUPAC Name

(2S)-2-(15N)azanyl-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-GEERXGHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438103
Record name L-Leucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59935-31-8
Record name L-Leucine-15N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59935-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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